molecular formula C20H17F6N3O2 B3034879 2-(dimethylaminomethylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide CAS No. 245039-15-0

2-(dimethylaminomethylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide

Cat. No.: B3034879
CAS No.: 245039-15-0
M. Wt: 445.4 g/mol
InChI Key: GIXSQWQWTJHWGZ-UHFFFAOYSA-N
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Description

2-(dimethylaminomethylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide is a compound that features prominently in the field of organic chemistry due to its unique structure and properties. The presence of trifluoromethyl groups in its structure makes it particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions: 2-(dimethylaminomethylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . The trifluoromethyl groups play a crucial role in determining the reactivity and stability of the compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield trifluoromethylated alcohols, while reduction reactions can produce trifluoromethylated amines .

Mechanism of Action

The mechanism of action of 2-(dimethylaminomethylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins . This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(dimethylaminomethylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F6N3O2/c1-29(2)11-16(17(30)27-14-7-3-5-12(9-14)19(21,22)23)18(31)28-15-8-4-6-13(10-15)20(24,25)26/h3-11H,1-2H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXSQWQWTJHWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)NC1=CC=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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